molecular formula C7H12ClN3O4S B14641743 Urea, N'-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- CAS No. 56513-74-7

Urea, N'-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)-

Katalognummer: B14641743
CAS-Nummer: 56513-74-7
Molekulargewicht: 269.71 g/mol
InChI-Schlüssel: AFXRWIJNXUBBHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a urea moiety, a chloroethyl group, a nitroso group, and a tetrahydro-1,1-dioxido-3-thienyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multiple steps, including the formation of the urea backbone, the introduction of the chloroethyl group, and the nitrosation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the removal of the nitroso group.

    Substitution: The chloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- involves its interaction with specific molecular targets and pathways. The chloroethyl group may alkylate DNA or proteins, leading to biological effects. The nitroso group can participate in redox reactions, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Urea, N’-(2-chloroethyl)-N-nitroso-N-(phenyl): Similar structure but with a phenyl group instead of the tetrahydro-1,1-dioxido-3-thienyl group.

    Urea, N’-(2-chloroethyl)-N-nitroso-N-(methyl): Contains a methyl group instead of the tetrahydro-1,1-dioxido-3-thienyl group.

Uniqueness

The uniqueness of Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

56513-74-7

Molekularformel

C7H12ClN3O4S

Molekulargewicht

269.71 g/mol

IUPAC-Name

3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea

InChI

InChI=1S/C7H12ClN3O4S/c8-2-3-9-7(12)11(10-13)6-1-4-16(14,15)5-6/h6H,1-5H2,(H,9,12)

InChI-Schlüssel

AFXRWIJNXUBBHS-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)CC1N(C(=O)NCCCl)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.